

Application Notes and Protocols for the Synthesis of Fungicidal and Herbicidal Compounds

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Compound of Interest

Compound Name: *Ethyl 2-methyloxazole-4-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data related to the synthesis and evaluation of novel fungicidal and herbicidal compounds. The information is intended to guide researchers in the design, synthesis, and testing of new agrochemicals. Key methodologies, quantitative biological activity data, and relevant biological pathways are presented.

Section 1: Synthesis and Application of Novel Fungicidal Compounds

The continuous development of fungal resistance to existing fungicides necessitates the discovery of new chemical entities with novel modes of action. Heterocyclic compounds, such as those containing pyrazole and coumarin moieties, have been a rich source for the development of potent antifungal agents.^{[1][2][3][4][5]}

Case Study: Pyrazole Derivatives as Broad-Spectrum Fungicides

Pyrazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including fungicidal properties.^[1] By incorporating different moieties into the pyrazole backbone, the fungicidal activity can be significantly enhanced.^[1]

Experimental Protocol: Synthesis of Novel Pyrazole Derivatives

This protocol describes the synthesis of pyrazole derivatives, exemplified by the preparation of compound 26 (N'-(4-(trifluoromethyl)benzylidene)-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide), which has shown high efficacy against a range of plant pathogenic fungi.^[1]

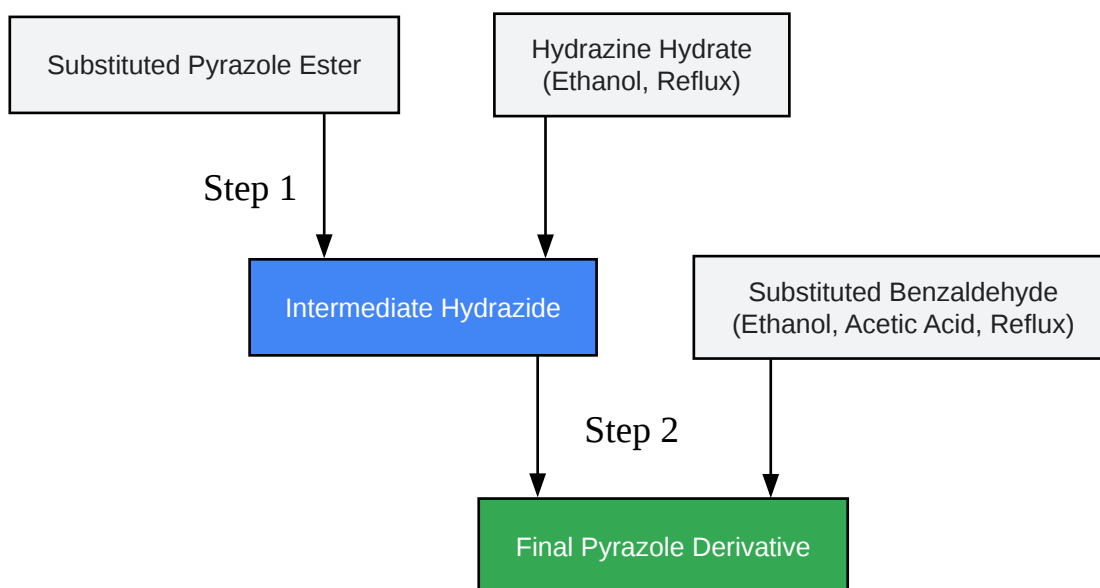
Step 1: Synthesis of Intermediate Hydrazide

- A mixture of a substituted pyrazole ester (1.0 eq) and 80% hydrazine hydrate (10.0 eq) in ethanol is refluxed for 4-6 hours.
- The reaction progress is monitored by Thin Layer Chromatography (TLC).
- After completion, the reaction mixture is cooled, and the resulting precipitate is filtered.
- The solid is washed with cold ethanol and dried to yield the pyrazole carbohydrazide intermediate.

Step 2: Synthesis of Final Pyrazole Derivative (Compound 26)

- The intermediate hydrazide (1.0 eq) is dissolved in absolute ethanol.
- A catalytic amount of glacial acetic acid is added.
- The appropriate substituted benzaldehyde (e.g., 4-(trifluoromethyl)benzaldehyde) (1.2 eq) is added to the mixture.
- The reaction mixture is refluxed for 5-8 hours and monitored by TLC.
- After cooling, the precipitated solid is filtered, washed with ethanol, and dried under vacuum to obtain the final product.
- The structure is confirmed by ¹H-NMR, ¹³C-NMR, and HR-ESI-MS.^[1]

Synthesis Workflow: Pyrazole Derivatives



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Caption: General synthesis workflow for novel pyrazole fungicides.

Data Presentation: Antifungal Activity of Pyrazole Derivatives

The in vitro fungicidal activity of synthesized pyrazole derivatives was tested against various phytopathogens. The median effective concentration (EC_{50}) values, which represent the concentration required to inhibit 50% of fungal growth, are summarized below.

Compound	Botrytis cinerea	Rhizoctonia solani	Valsaria mali	Thanatephorus cucumeris	Fusarium oxysporum	Fusarium graminearum
26	2.43	2.18	1.79	1.64	6.99	6.04
27	3.15	2.67	2.11	1.98	7.54	6.87
28	3.56	3.01	2.45	2.23	8.12	7.33
30	2.98	2.43	1.99	1.87	7.21	6.45
31	2.76	2.21	1.84	1.75	7.08	6.21

Data sourced from reference[1]. All EC₅₀ values are in µg/mL.

Structure-Activity Relationship (SAR) Insights

Analysis of the synthesized compounds revealed key structural features influencing fungicidal activity:

- The introduction of a p-trifluoromethylphenyl moiety (as in compound 26) significantly enhances activity against a broad spectrum of fungi.[1]
- Adding isothiocyanate and carboxamide groups at the 5-position of the pyrazole ring also improves fungicidal efficacy.[1]

Section 2: Synthesis and Application of Novel Herbicidal Compounds

The emergence of herbicide-resistant weeds presents a major challenge to global agriculture, driving the search for herbicides with new target sites and mechanisms of action.[6][7] Recent

research has focused on novel chemical scaffolds that inhibit essential plant-specific enzymes.

Case Study: 1,2,4-Oxadiazole Compounds Targeting LPOR

Light-dependent protochlorophyllide oxidoreductase (LPOR) is a critical enzyme in the chlorophyll biosynthesis pathway in plants, making it a novel and promising target for herbicide development.^[8] Inhibiting LPOR disrupts chlorophyll production, leading to plant death.^[8]

Experimental Protocol: Synthesis of 1,2,4-Oxadiazole Derivatives

This protocol outlines the synthesis of 1,2,4-oxadiazole compounds, such as 5q, which have demonstrated potent inhibition of LPOR.^[8]

Step 1: Synthesis of Intermediate Amidine

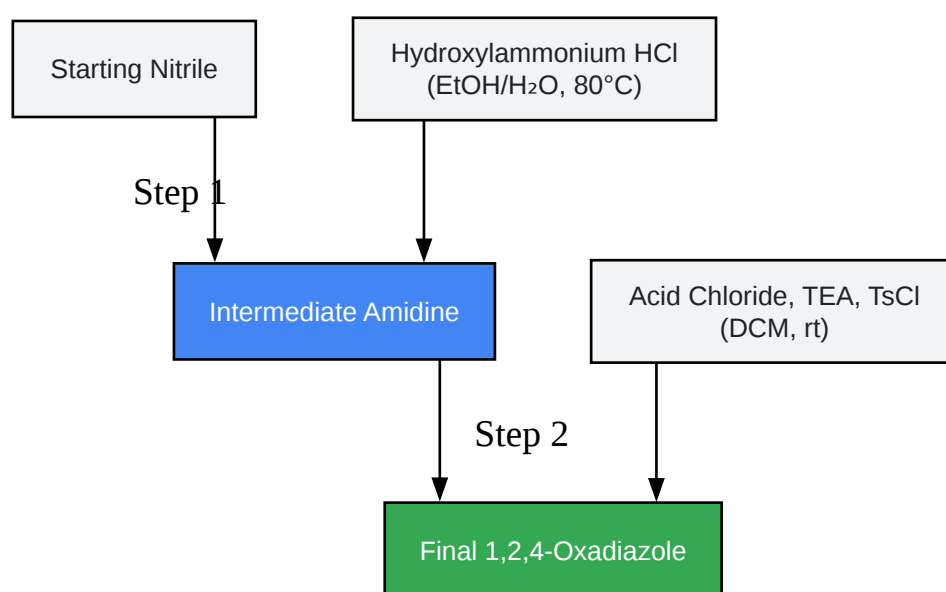
- Dissolve hydroxylammonium hydrochloride (1.5 eq) and sodium carbonate (1.5 eq) in water.
- Separately, dissolve the starting nitrile compound (1.0 eq) in ethanol.
- Add the ethanol solution to the aqueous solution and stir at 80°C for 3 hours.
- Monitor the reaction via TLC.
- After completion, cool the mixture and extract with ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the amidine intermediate.

Step 2: Synthesis of Final 1,2,4-Oxadiazole Derivative (5q)

- Dissolve the intermediate amidine (1.0 eq) and a substituted acid chloride (1.1 eq) in dichloromethane (DCM).
- Add triethylamine (2.0 eq) dropwise to the solution.
- Stir the mixture at room temperature for 2 hours.

- Add p-toluenesulfonyl chloride (1.5 eq) and continue stirring for another 2 hours.
- Monitor the reaction via TLC.
- Upon completion, wash the reaction mixture with water and saturated brine.
- Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the final 1,2,4-oxadiazole compound.

Synthesis Workflow: 1,2,4-Oxadiazole Derivatives



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Caption: General synthesis workflow for LPOR-inhibiting herbicides.

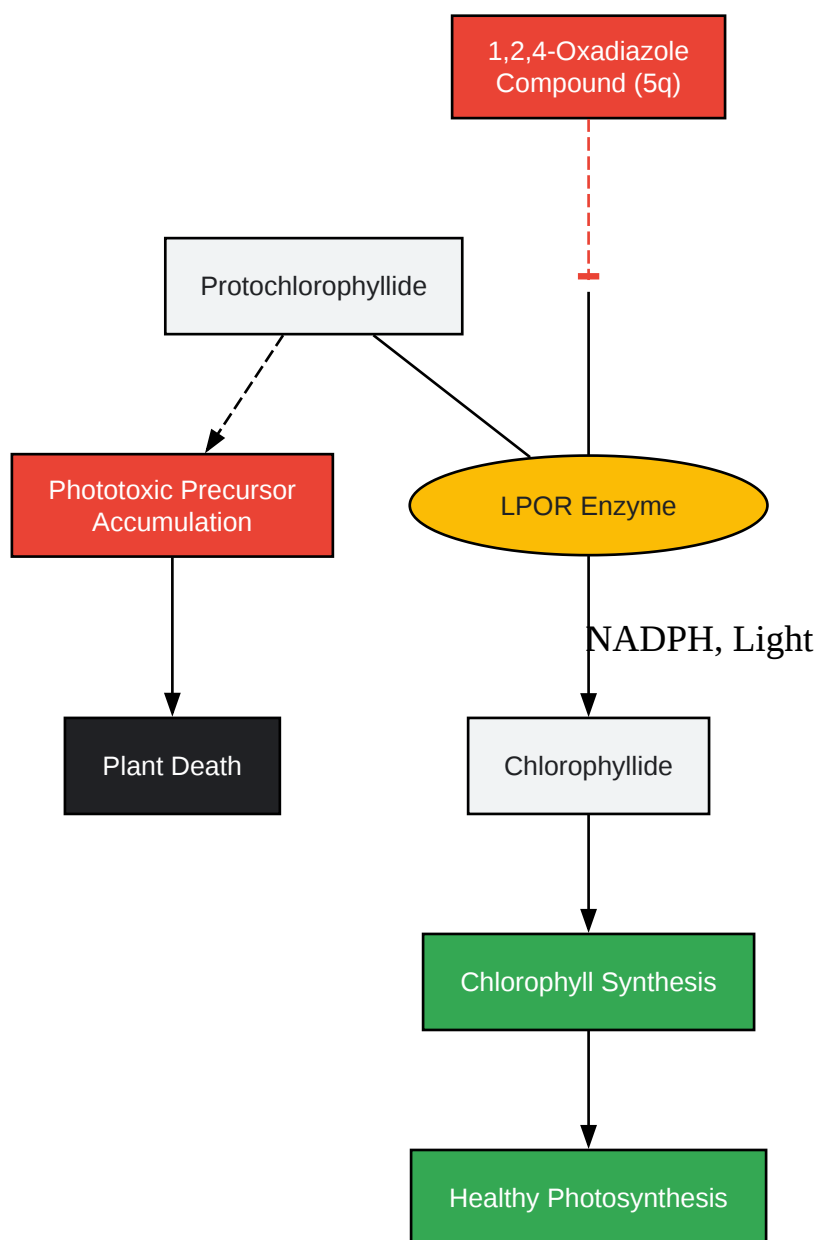
Data Presentation: Herbicidal and LPOR Inhibitory Activity

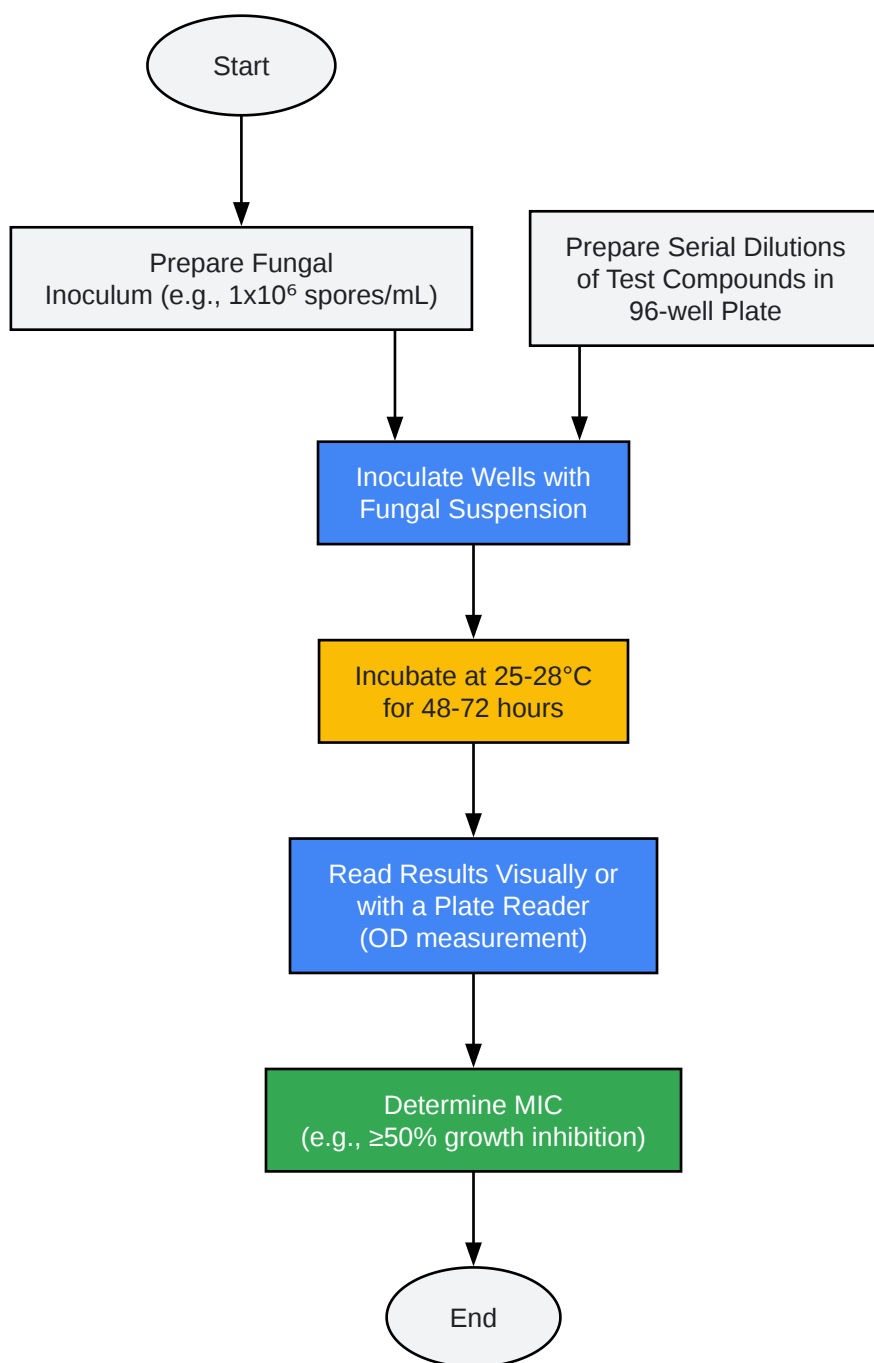
The post-emergence herbicidal activity of the synthesized compounds was evaluated in greenhouse trials. The inhibitory activity against the target enzyme, Arabidopsis thaliana LPOR (AtLPOR), was also determined.

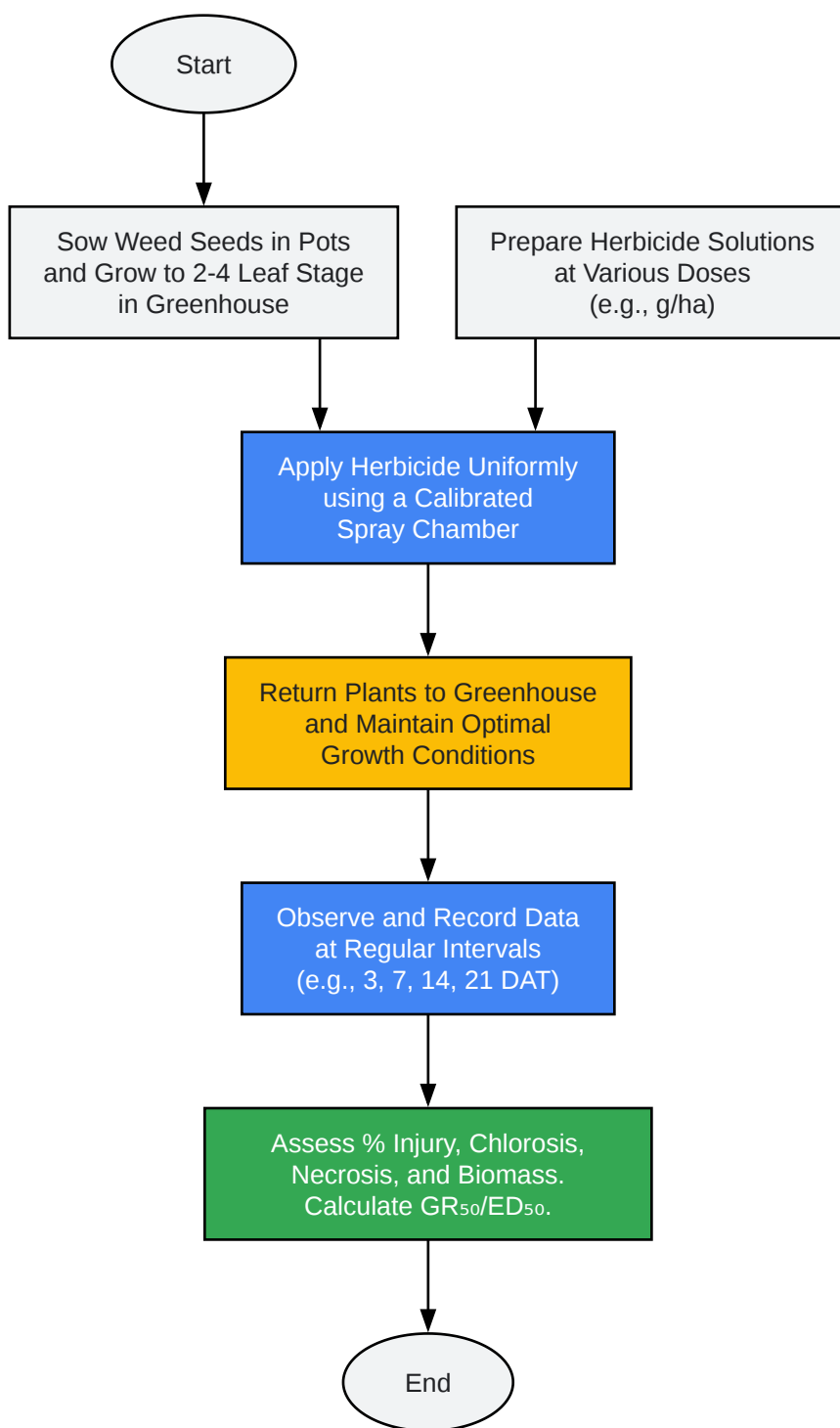
Compound	Post-emergence Herbicidal Activity (% Injury at 1500 g/ha)	AtLPOR Inhibition IC ₅₀ (μM)
Abutilon theophrasti	Setaria viridis	
5j	90%	85%
5k	95%	90%
5q	95%	90%
Data sourced from reference[8].		

Mechanism of Action: LPOR Inhibition Pathway

LPOR is essential for converting protochlorophyllide to chlorophyllide, a key step in chlorophyll synthesis. By inhibiting this enzyme, the 1,2,4-oxadiazole compounds block the pathway, leading to an accumulation of phototoxic precursors and ultimately, plant death.







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